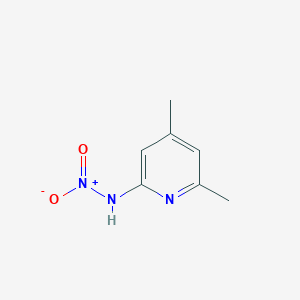
N-(4,6-Dimethylpyridin-2-yl)nitramide
Cat. No. B8577089
Key on ui cas rn:
89853-68-9
M. Wt: 167.17 g/mol
InChI Key: RLDGXERMKKHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05057522
Procedure details


2-Amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) was added portion-wise to 65 mL of H2SO4 (conc. d=1.84) which was stirred (mechanical) at 0° C. After complete addition, the mixture was warmed to room temperature until the mixture become homogeneous. The solution was then cooled to -10° C. and a pre-cooled (0° C.) mixture of concentrated HNO3 (11.5 mL, d=1.40) and H2SO4 (8.2 mL, d=1.84) was added at such a rate as not to raise the internal reaction temperature above -9° C. Ten minutes after the addition was complete this cooled (-10° C.) mixture was poured onto 400 g of crushed ice. The resulting slurry was neutralized by the addition of conc NH4OH (to pH 5.5) while cooling (ice bath). The solid was isolated by filtration, and dried at room temperature to give 13.3 g of 2-nitramino-4,6-dimethylpyridine as a white solid.




[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16].[NH4+].[OH-]>>[NH:1]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1)[N+:15]([O-:17])=[O:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred (mechanical) at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to room temperature until the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to -10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a pre-cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at such a rate as not
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the internal reaction temperature above -9° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ten minutes after the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this cooled (-10° C.) mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling (ice bath)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N([N+](=O)[O-])C1=NC(=CC(=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
